molecular formula C10H16N2O2 B14013016 Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate CAS No. 77588-73-9

Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate

Cat. No.: B14013016
CAS No.: 77588-73-9
M. Wt: 196.25 g/mol
InChI Key: CUVQGVYGSKKHLC-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a dihydropyridazine ring substituted with ethyl and methyl groups, as well as an ethyl ester functional group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the dihydropyridazine ring. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes as those used in laboratory-scale synthesis. industrial processes often require optimization for large-scale production, including the use of continuous flow reactors, efficient separation techniques, and cost-effective raw materials. The choice of solvents and catalysts, as well as the control of reaction parameters, are crucial for ensuring the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives with different substitution patterns.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of amides, hydrazides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, hydrazines, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-4-carboxylic acid derivatives, while reduction can produce dihydropyridazine derivatives with varying degrees of saturation. Substitution reactions can lead to a wide range of functionalized derivatives, including amides, hydrazides, and esters.

Scientific Research Applications

Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals and agrochemicals. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings. Its reactivity can be harnessed for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. Its effects can be mediated through binding to active sites, altering protein conformation, or modulating signaling pathways. The exact mechanism of action depends on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar ester functional group but differs in the ring structure and substitution pattern.

    Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorophenyl))-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also contains an ester group and a dihydropyrimidine ring, but with different substituents.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydropyridazine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

77588-73-9

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

ethyl 6-ethyl-3-methyl-1,4-dihydropyridazine-5-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-4-9-8(10(13)14-5-2)6-7(3)11-12-9/h12H,4-6H2,1-3H3

InChI Key

CUVQGVYGSKKHLC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CC(=NN1)C)C(=O)OCC

Origin of Product

United States

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